molecular formula C18H24N2O4 B13896593 Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13896593
M. Wt: 332.4 g/mol
InChI Key: YBQDYHLVKAWPEQ-KFWWJZLASA-N
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Description

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a benzyloxycarbonylamino group, and an azabicyclohexane core. The presence of multiple stereocenters in its structure adds to its complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its highly diastereoselective synthesis and the presence of multiple stereocenters, which provide a high degree of structural complexity and potential for diverse chemical reactivity.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (1R,4R,5S)-5-(phenylmethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-13-9-14(20)15(13)19-16(21)23-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,21)/t13-,14-,15+/m1/s1

InChI Key

YBQDYHLVKAWPEQ-KFWWJZLASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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